9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one, commonly referred to as LGD-3303, is a synthetic compound classified as a selective androgen receptor modulator. It is designed to selectively target androgen receptors, providing anabolic effects similar to testosterone while minimizing androgenic side effects. This compound has garnered interest in the pharmaceutical industry for its potential applications in treating conditions such as muscle atrophy and osteoporosis.
The compound has been synthesized and characterized by various research institutions and pharmaceutical companies. Its chemical structure and properties have been documented in several databases, including DrugBank and PubChem, which provide comprehensive details on its molecular characteristics and biological activities .
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one falls under the category of small molecules and is classified as an experimental drug. It is part of a broader class of compounds known as selective androgen receptor modulators, which are being investigated for their therapeutic potential in various medical conditions .
The synthesis of 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one typically involves multi-step organic reactions that incorporate various reagents and catalysts. While specific synthetic routes may vary among laboratories, the general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular formula for 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one is , with a molecular weight of approximately 342.74 g/mol. The structural features include:
The compound's structural details can be represented in various formats such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier), facilitating computational modeling and database searches:
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one participates in various chemical reactions typical for organic compounds with functional groups such as:
These reactions are often facilitated by adjusting reaction conditions such as pH and temperature to favor desired pathways while minimizing side reactions. Analytical methods like high-performance liquid chromatography are used to monitor reaction progress and product formation .
The mechanism of action for 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one involves selective binding to androgen receptors in target tissues. This selectivity allows it to exert anabolic effects on muscle tissue while limiting androgenic effects on other tissues such as the prostate.
Studies indicate that LGD-3303 acts as a partial agonist for androgenic effects but functions as a full agonist for anabolic effects. This dual action is attributed to its unique molecular interactions with the androgen receptor that differ across various tissues .
The physical properties of 9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 342.74 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in biological systems and during synthesis .
9-chloro-2-ethyl-1-methyl-3-(2,2,2-trifluoroethyl)-3H-pyrrolo[3,2-f]quinolin-7-one has significant potential applications in:
These applications highlight its importance in developing therapies that leverage anabolic benefits while minimizing side effects associated with conventional androgen therapies .
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4